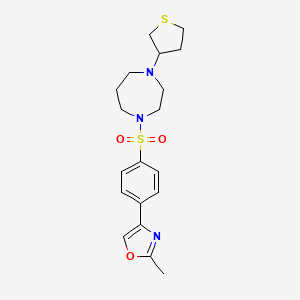

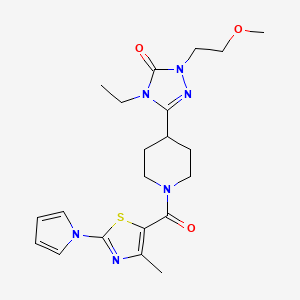

2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.

Scientific Research Applications

Molecular and Supramolecular Structures

The study of N-[2-(pyridin-2-yl)ethyl] derivatives, including benzenesulfonamide, highlights their potential as ligands for metal coordination. These compounds demonstrate varying molecular and supramolecular structures, with implications for their use in designing new materials with specific properties. The sulfonamide derivatives exhibit unique hydrogen bonding and π-π stacking interactions, suggesting applications in molecular engineering and supramolecular chemistry (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Inhibition of Human Carbonic Anhydrases

Chlorinated benzenesulfonamide derivatives have been synthesized and evaluated for their affinity against human carbonic anhydrases, which are enzymes involved in various physiological processes. These derivatives show potential for the development of selective inhibitors targeting specific isozymes of carbonic anhydrases, which could be useful in the treatment of diseases such as cancer (Benas Balandis et al., 2020).

Transfer Hydrogenation Catalysts

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been explored as ligands in catalytic systems for the transfer hydrogenation of ketones. These studies reveal their potential as precatalysts in sustainable chemistry applications, offering a greener alternative for the reduction of ketones without the need for hazardous reagents or conditions (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016).

Antimicrobial Activity

Research into N-pyridin-3-yl-benzenesulfonamide demonstrates its significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding suggests potential applications in developing new antimicrobial agents or coatings to prevent bacterial infections and contamination (A.O. Ijuomah, D. C. Ike, M. Obi, 2022).

Anti-P. falciparum Activity

Derivatives of pyrazolopyridine-sulfonamide have been synthesized and evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. These compounds exhibit promising in vitro activity against chloroquine-resistant strains, indicating their potential as new antimalarial agents (Thais B Silva et al., 2016).

Selective Detection Techniques

The development of fluorescent probes based on benzenesulfonamide derivatives for the selective detection of thiophenols over aliphatic thiols represents an advancement in analytical techniques. These probes could be applied in environmental monitoring and the study of biological systems where thiophenols play a critical role (Z. Wang et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects .

Mode of Action

This could involve binding to a specific site on the target protein or enzyme, altering its conformation, and thereby modulating its activity .

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways, leading to downstream effects such as modulation of signal transduction, alteration of gene expression, and changes in cellular metabolism .

Result of Action

Similar compounds have been reported to have a range of effects at the molecular and cellular level, including modulation of protein function, alteration of cellular signaling pathways, and changes in gene expression .

properties

IUPAC Name |

2-chloro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S2/c17-13-6-1-2-8-15(13)23(20,21)19-11-12-5-3-9-18-16(12)14-7-4-10-22-14/h1-10,19H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQZEGIXJPHIKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(1,3,5-trimethylpyrazol-4-yl)carbamate](/img/structure/B2839306.png)

![2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B2839307.png)

![(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2839308.png)

![N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2839314.png)

![4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2839318.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2839319.png)

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide](/img/structure/B2839320.png)

![(E)-N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2839321.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2839322.png)